

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG4-CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-CH2COOH, also known as 14-hydroxy-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, connected by a discrete tetraethylene glycol spacer. This structure makes it a valuable tool in bioconjugation, drug delivery, and nanotechnology, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its applications in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of **Hydroxy-PEG4-CH2COOH** are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing and executing conjugation reactions and for the characterization of the resulting products.



Property	Value	Reference
Molecular Formula	C10H20O7	[1][2]
Molecular Weight	252.26 g/mol	[1]
CAS Number	70678-95-4	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Density	Approximately 1.195 g/cm ³	[1]
Purity	Typically ≥95%	[1][2]
Solubility	Soluble in DMSO (≥ 100 mg/mL) and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.	[3][4]
pKa of Carboxylic Acid	Estimated to be around 4-5, typical for carboxylic acids attached to a PEG chain.	[1]
Storage Conditions	Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[3]

Reactivity and Conjugation Chemistry

The utility of **Hydroxy-PEG4-CH2COOH** lies in its two distinct functional groups, which allow for sequential or selective conjugation to other molecules.

Carboxylic Acid Group: The terminal carboxylic acid is the primary site for conjugation. It
readily reacts with primary amines (-NH2) to form stable amide bonds. This reaction is
typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or
its water-soluble analog, Sulfo-NHS. The addition of NHS forms a more stable aminereactive NHS ester intermediate, which then reacts with the amine.[4]



Hydroxyl Group: The terminal hydroxyl group can be used for further derivatization. It can be
modified to introduce other reactive functionalities, or it can be a point of attachment to a
solid support or another molecule.[4]

The primary application of **Hydroxy-PEG4-CH2COOH** is as a linker in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[3][5]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the use of **Hydroxy- PEG4-CH2COOH** in common bioconjugation applications.

Amine-Reactive Conjugation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid group of **Hydroxy-PEG4-CH2COOH** to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- Hydroxy-PEG4-CH2COOH
- · Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:



Reagent Preparation:

- Equilibrate all reagents to room temperature before use.
- Prepare a stock solution of Hydroxy-PEG4-CH2COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.

Activation of Hydroxy-PEG4-CH2COOH:

- In a reaction tube, dissolve Hydroxy-PEG4-CH2COOH in Activation Buffer.
- Add a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of Hydroxy-PEG4-CH2COOH.
- Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the Conjugation Buffer.
 - Immediately add the activated Hydroxy-PEG4-CH2COOH solution to the aminecontaining molecule solution. The optimal molar ratio of the linker to the target molecule should be determined empirically but can range from 1:1 to 20:1.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching the Reaction:

- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification of the Conjugate:



 Purify the conjugate from unreacted reagents and byproducts using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Purification of Hydroxy-PEG4-CH2COOH Conjugates

The choice of purification method depends on the properties of the resulting conjugate.

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying small molecule-PEG conjugates. A C18 column is typically used with a gradient of water and a polar organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Size-Exclusion Chromatography (SEC): This method is suitable for separating larger conjugates, such as protein-PEG conjugates, from smaller unreacted molecules. The choice of column and buffer will depend on the size of the conjugate.

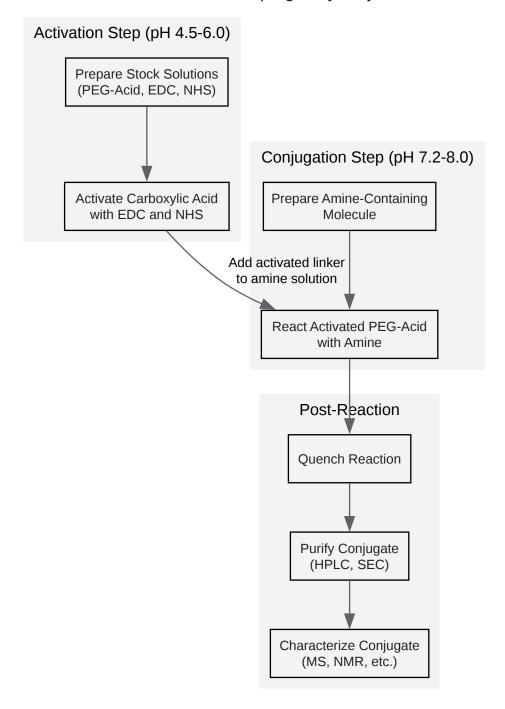
Characterization of Conjugates: Successful conjugation can be confirmed by techniques such as:

- Mass Spectrometry (MS): To confirm the mass of the conjugate.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the conjugate.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of the amide bond.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

Visualizations General Workflow for EDC/NHS Coupling



General Workflow for EDC/NHS Coupling of Hydroxy-PEG4-CH2COOH





Role of Hydroxy-PEG4-CH2COOH in PROTAC Synthesis Target Protein Ligand (with amine group) Hydroxy-PEG4-CH2COOH Amide Bond Formation (EDC/NHS) PROTAC Molecule

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